
N-Methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamin-dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(2-methyl-1h-imidazol-1-yl)ethanamine dihydrochloride is a chemical compound with the CAS Number: 1059626-16-2. It has a molecular weight of 212.12 and its IUPAC name is N-methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3.2ClH/c1-7-9-4-6-10(7)5-3-8-2;;/h4,6,8H,3,5H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 212.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Imidazolderivate zeigen eine signifikante antibakterielle Aktivität . Sie können bei der Entwicklung neuer Medikamente zur Behandlung bakterieller Infektionen eingesetzt werden.
Antimykobakterielle Aktivität
Es wurde berichtet, dass einige Imidazolderivate eine antimykobakterielle Aktivität aufweisen . Sie könnten möglicherweise zur Behandlung von Krankheiten eingesetzt werden, die durch Mycobacterium tuberculosis verursacht werden .
Entzündungshemmende Aktivität
Imidazolderivate können auch entzündungshemmende Eigenschaften aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung von entzündungshemmenden Medikamenten.
Antitumoraktivität
Bestimmte Imidazolderivate haben eine Antitumoraktivität gezeigt . Sie könnten bei der Entwicklung neuer Krebsmedikamente eingesetzt werden.
Antidiabetische Aktivität
Imidazolderivate können eine antidiabetische Aktivität aufweisen . Sie könnten möglicherweise zur Behandlung von Diabetes eingesetzt werden.
Antiallergische Aktivität
Imidazolderivate können eine antiallergische Aktivität zeigen . Sie könnten bei der Entwicklung von Medikamenten zur Behandlung von Allergien eingesetzt werden.
Antivirale Aktivität
Imidazolderivate können auch antivirale Eigenschaften aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung von antiviralen Medikamenten.
Antifungal Aktivität
Imidazolderivate können eine antifungale Aktivität zeigen . Sie könnten bei der Entwicklung von Antimykotika eingesetzt werden.
Safety and Hazards
The safety information for this compound indicates that it may cause eye irritation and may cause skin sensitization . It is classified as a combustible, acute toxic category 1 and 2, and very toxic hazardous material . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for n-Methyl-2-(2-methyl-1h-imidazol-1-yl)ethanamine dihydrochloride involves the reaction of 2-methyl-1H-imidazole with ethylene diamine followed by methylation of the resulting product with methyl iodide. The final product is obtained by treatment of the intermediate with hydrochloric acid.", "Starting Materials": [ "2-methyl-1H-imidazole", "ethylene diamine", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-1H-imidazole is reacted with ethylene diamine in the presence of a solvent such as ethanol or methanol to form the intermediate 2-(2-methyl-1H-imidazol-1-yl)ethanamine.", "Step 2: The intermediate is then methylated with methyl iodide in the presence of a base such as potassium carbonate or sodium hydroxide to form n-Methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine.", "Step 3: The final product, n-Methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride, is obtained by treatment of the intermediate with hydrochloric acid." ] } | |
CAS-Nummer |
1059626-16-2 |
Molekularformel |
C7H14ClN3 |
Molekulargewicht |
175.66 g/mol |
IUPAC-Name |
N-methyl-2-(2-methylimidazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-7-9-4-6-10(7)5-3-8-2;/h4,6,8H,3,5H2,1-2H3;1H |
InChI-Schlüssel |
ZLGOCJWMBWUONI-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1CCNC.Cl.Cl |
Kanonische SMILES |
CC1=NC=CN1CCNC.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one](/img/structure/B1461863.png)
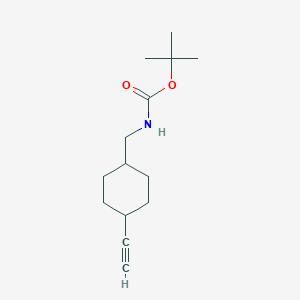
![Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1461866.png)
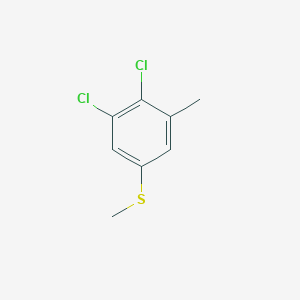

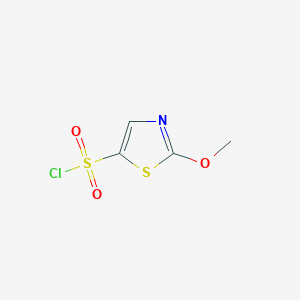

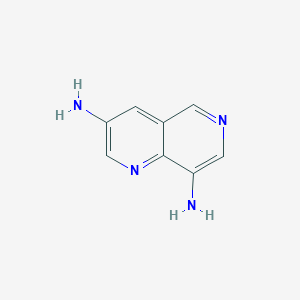
![3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B1461877.png)

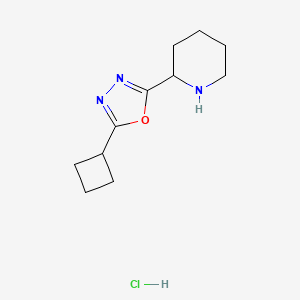
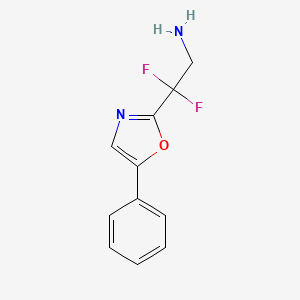
![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)

